molecular formula C6H11BrO3 B6266633 ethyl 2-(2-bromoethoxy)acetate CAS No. 867351-24-4

ethyl 2-(2-bromoethoxy)acetate

Cat. No.: B6266633
CAS No.: 867351-24-4
M. Wt: 211.1
InChI Key:
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Description

Ethyl 2-(2-bromoethoxy)acetate is a chemical compound with the CAS Number: 867351-24-4 . It has a molecular weight of 211.06 and its molecular formula is C6H11BrO3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to an ethoxy group, which is further attached to an acetate group . The exact mass of the molecule is 209.989151 Da .

Scientific Research Applications

Polymer Synthesis

Ethyl 2-(2-bromoethoxy)acetate is utilized in the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant biomedical applications due to its high water solubility and well-controlled polymerization. The use of ethyl acetate as a solvent in this process is an improvement over traditional methods, enhancing pharmaceutical compliance and reducing environmental impact (Vergaelen et al., 2020).

Organic Synthesis

In organic chemistry, this compound is involved in the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters to form 2-oxopropyl derivatives. This transformation, studied through labeling experiments, involves a transient dioxolane intermediate (Alliot et al., 2013).

Marine Fungal Metabolites

Research on marine fungi has led to the identification of new compounds from ethyl acetate extracts. These studies contribute to the understanding of marine biochemistry and potential pharmaceutical applications (Wu et al., 2010).

Block Copolymer Synthesis

This compound is used in the synthesis of block copolymers combining cationic ring-opening polymerization and single electron transfer living radical polymerization. This process is significant in the creation of polymers with specific properties and applications (Young et al., 2012).

Solubility Studies

The solubility of related compounds in various solvents is another research area. Understanding the solubility characteristics is essential for industrial applications and synthesis processes (Lei et al., 2011).

Synthetic Optimization

This compound plays a role in synthetic optimization processes, such as the enhanced synthesis of ethyl(2-phthalimidoethoxy)acetate, demonstrating its utility in improving yields and reducing by-products in chemical reactions (Synoradzki et al., 2005).

Fragrance Ingredient Safety

While not directly related to this compound, studies on ethyl 2-methyl-1,3-dioxolane-2-acetate's safety in fragrances contribute to the broader understanding of related ethyl acetate compounds in consumer products (Api et al., 2018).

Safety and Hazards

Ethyl 2-(2-bromoethoxy)acetate is classified as a hazardous chemical. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H227, H315, H319, and H335, indicating that it is combustible and can cause skin and eye irritation as well as respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-bromoethoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in esterification and hydrolysis reactions, facilitated by esterases and hydrolases. These interactions are crucial for its role in synthetic organic chemistry and biochemical research . The nature of these interactions involves the formation and cleavage of ester bonds, which are essential for the compound’s reactivity and functionality.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions are critical for its biochemical activity and can result in changes in gene expression. For instance, this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm . Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through ester hydrolysis, resulting in the formation of corresponding alcohol and acid derivatives . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and overall efficacy. Understanding the transport mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is important for its interactions with biomolecules and its overall biochemical activity

Properties

IUPAC Name

ethyl 2-(2-bromoethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJBBFBTADHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460890
Record name Acetic acid, bromoethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57941-45-4, 867351-24-4
Record name Acetic acid, bromoethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-bromoethoxy)acetate
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